

An In-depth Technical Guide to Benzyloxyacetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzyloxyacetic acid

Cat. No.: B1267153

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **benzyloxyacetic acid**, a versatile compound with significant applications in organic synthesis and pharmaceutical research. This document details its chemical and physical properties, experimental protocols for its synthesis and application, and its role in various research domains, including drug development and materials science.

Core Chemical Information

Benzyloxyacetic acid, also known as 2-(phenylmethoxy)acetic acid, is an aromatic carboxylic acid notable for its benzyloxy group, which imparts unique reactivity valuable for synthesizing complex molecules.^[1]

Chemical Structure

The structure consists of a benzyl group attached via an ether linkage to an acetic acid moiety.

Chemical Formula: C₉H₁₀O₃

Linear Formula: C₆H₅CH₂OCH₂CO₂H^{[2][3]}

Synonyms: 2-(Benzyl)acetic acid, 2-(Phenylmethoxy)acetic acid, Phenylmethoxyacetic acid.
^[4]

Identification and Properties

The key identifiers and physicochemical properties of **benzyloxyacetic acid** are summarized below for easy reference.

Property	Value	Source(s)
CAS Number	30379-55-6	[1][2][4][5][6]
Molecular Weight	166.17 g/mol	[2][4][5]
Appearance	Colorless to light yellow liquid	[1][6]
Density	1.162 g/mL at 25 °C	[1][3][7]
Boiling Point	137-139 °C at 0.6 mmHg	[1][3][7]
Refractive Index	n _{20/D} 1.526	[1][3][7]
Purity	≥ 95-98% (GC)	[1][2][6]
Flash Point	113 °C (235.4 °F) - closed cup	[2]
Storage	Store at 0-8 °C in a dry, sealed place	[1][4]

Applications in Research and Development

Benzyloxyacetic acid serves as a crucial building block and intermediate in various scientific fields. Its ability to participate in reactions like esterification and acylation makes it a versatile tool for chemists.[1]

- Pharmaceutical Development: It is a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1] Derivatives of **benzyloxyacetic acid** have been investigated for their potential as antisickling agents for treating sickle cell disease.[8]
- Biochemical Research: The compound is utilized in studies involving enzyme inhibition, which aids in understanding metabolic pathways and developing targeted therapies.[1]

- **Organic Synthesis:** It is a valuable building block for creating complex molecules with specific functional groups.^[1] It can be used to synthesize chiral glycolates and serves as a ligand in the preparation of metal complexes, such as diaquabis(benzyloxyacetato)copper(II).^{[2][5][8]}
- **Material Science:** Researchers are exploring its use in polymer chemistry to enhance the properties of materials used in coatings and adhesives.^[1]
- **Agricultural Chemistry:** The compound shows potential in the development of more effective herbicides and pesticides.^[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of **benzyloxyacetic acid** and its application in preparing a metal complex and evaluating its biological activity.

Synthesis of Benzyloxyacetic Acid

This protocol describes a common method for synthesizing **benzyloxyacetic acid** from benzyl alcohol and bromoacetic acid.

Materials:

- Sodium hydride (NaH), 60% dispersion in mineral oil
- Tetrahydrofuran (THF)
- Benzyl alcohol
- Bromoacetic acid
- Water (H₂O)
- n-Hexane
- Concentrated hydrochloric acid (HCl)
- Diethyl ether

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a reaction flask cooled to 0°C in an ice-water bath, add a solution of sodium hydride (330 mmol) suspended in THF (100 mL).
- Slowly add benzyl alcohol (375 mmol) to the suspension over 10 minutes. Bubbling will be observed. Maintain pressure balance in the flask.
- Once bubbling ceases, add a solution of bromoacetic acid (150 mmol) in THF (50 mL) to the reaction mixture over 10 minutes while maintaining the 0°C temperature.
- Remove the ice bath and stir the mixed solution at ambient temperature for 12 hours.
- Slowly add a mixture of water (150 mL) and n-hexane (100 mL) to the reaction system to create a biphasic mixture.
- Separate the aqueous layer and acidify it with concentrated HCl (40 mL).
- Extract the acidified aqueous layer twice with diethyl ether (2 x 100 mL).
- Combine the organic extracts and wash with brine (50 mL).
- Dry the combined organic extract with anhydrous magnesium sulfate, filter, and concentrate to obtain **benzyloxyacetic acid**.

(This protocol is adapted from the synthesis method described by ChemBK).[\[7\]](#)

Synthesis of Diaqua**bis(benzyloxyacetato)copper(II) Complex**

This protocol details the use of **benzyloxyacetic acid** as a ligand to form a copper (II) complex.

Materials:

- **Benzylxyacetic acid**
- Copper(II) acetate monohydrate ($\text{Cu}(\text{Ac})_2 \cdot \text{H}_2\text{O}$)
- 0.1M Sodium hydroxide (NaOH) solution
- Deionized water

Procedure:

- Prepare a hot aqueous solution of **benzylxyacetic acid** (1.66 g, 10 mmol).
- Add $\text{Cu}(\text{Ac})_2 \cdot \text{H}_2\text{O}$ (4.00 g, 20 mmol) to the hot solution.
- Adjust the pH of the solution to 6 using a 0.1M NaOH solution.
- Allow the solution to evaporate at room temperature.
- After several days, blue prismatic crystals of the complex will form.
- Separate the crystals by filtering the solution.

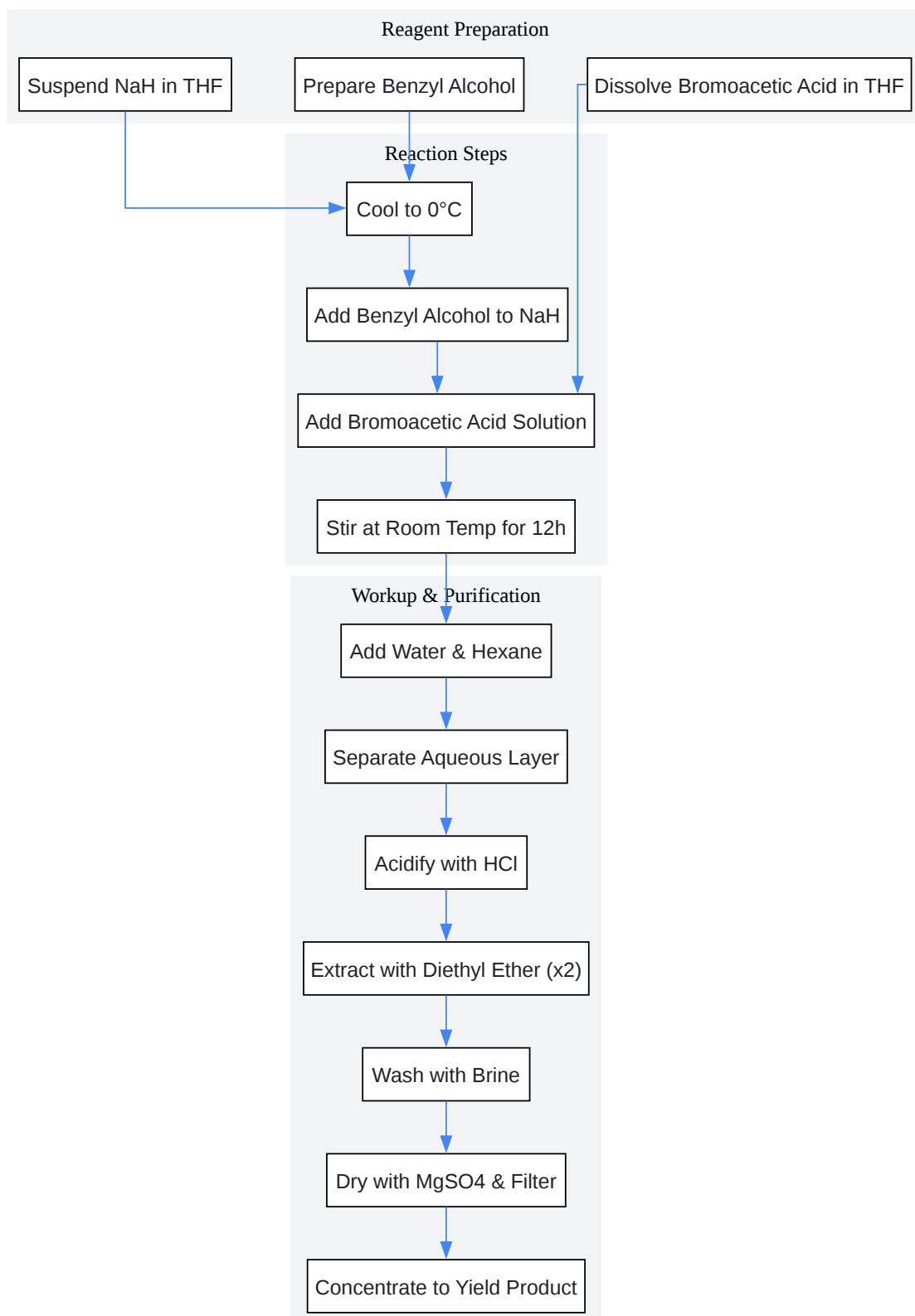
(This protocol is based on the experimental section from Sun et al., 2008).[\[4\]](#)

Evaluation of Anti-Sickling Activity (General Protocol)

Derivatives of **benzylxyacetic acid** have been studied for their ability to inhibit the sickling of red blood cells. This protocol provides a general workflow for such an investigation.

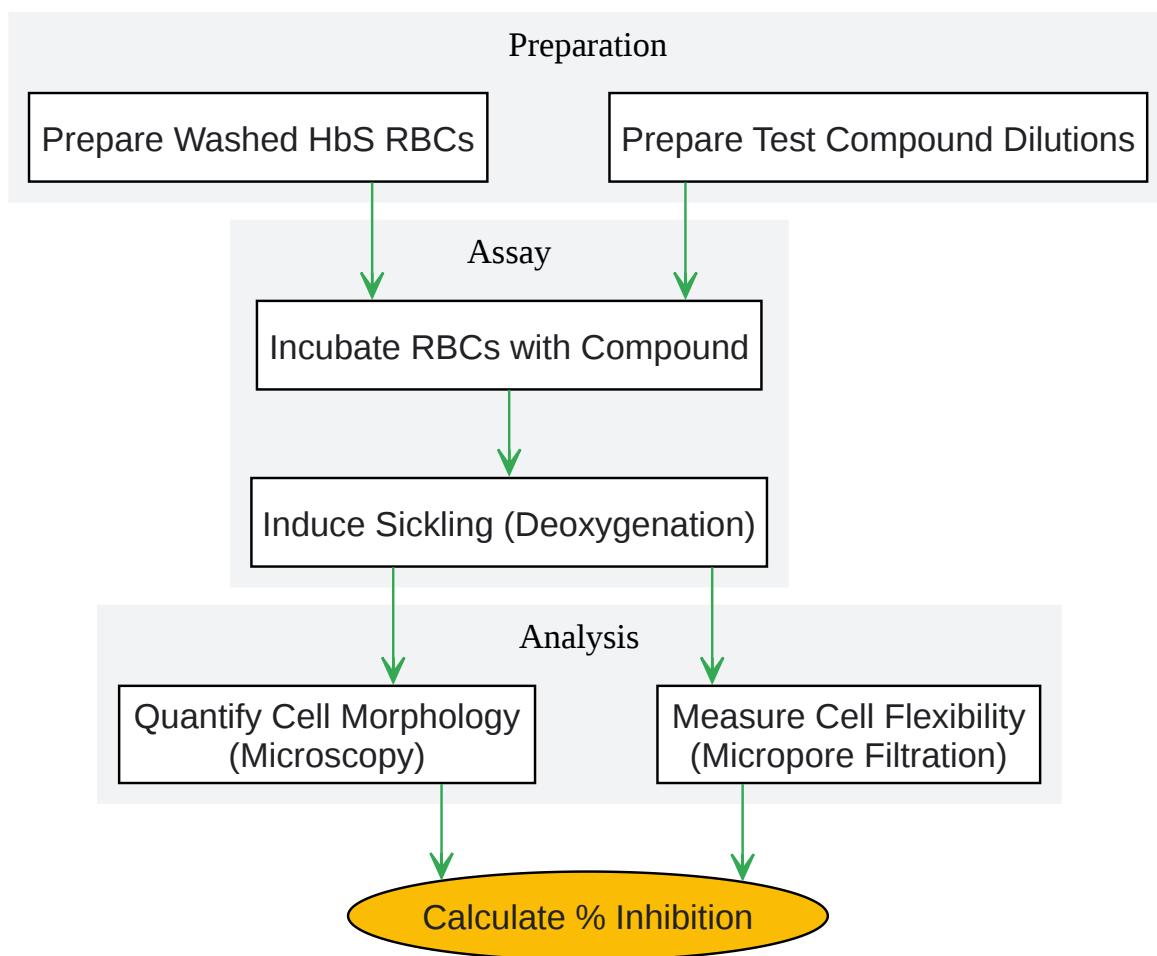
Materials:

- Blood sample from a sickle cell disease patient (homozygous HbS)
- Phosphate-buffered saline (PBS)
- Test compound (**benzylxyacetic acid** derivative) dissolved in a suitable solvent (e.g., DMSO)
- Sodium dithionite (to induce deoxygenation)


- Microscope with camera
- Micropore filtration system (e.g., 3-micron pores)

Procedure:

- Preparation of Red Blood Cells (RBCs): Wash erythrocytes from the patient's blood sample with PBS to remove plasma and buffy coat. Resuspend the washed RBCs in PBS.
- Incubation: Incubate the RBC suspension with various concentrations of the test compound (and a vehicle control) for a set period.
- Deoxygenation: Induce sickling by adding a deoxygenating agent like sodium dithionite to the cell suspensions.
- Microscopic Analysis: Place a sample of the cell suspension on a microscope slide, seal it, and observe under the microscope. Capture images to quantify the percentage of sickled vs. normal-shaped cells.
- Cell Flexibility Assay: Measure the ability of the treated, deoxygenated cells to pass through 3-micron pores. Increased flexibility compared to the control indicates an anti-sickling effect. [\[9\]](#)[\[10\]](#)
- Data Analysis: Calculate the percentage inhibition of sickling for each concentration of the test compound and determine the effective concentration.


Visualized Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Workflow for the Synthesis of **Benzyloxyacetic Acid**.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Evaluating Anti-Sickling Activity.

Safety and Handling

Benzylxyacetic acid is classified as an irritant. Users should exercise caution and use appropriate personal protective equipment (PPE).

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[2\]](#)[\[11\]](#)
- Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][11]
- P280: Wear protective gloves/eye protection/face protection.[2][10]
- P302 + P352: IF ON SKIN: Wash with plenty of water.[2][10]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
- PPE: Recommended PPE includes eye shields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter).[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Diaquabis(benzyloxyacetato)copper(II) - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Anti-sickling, analgesic and anti-inflammatory properties of 3,5-dimethoxy-4-hydroxy benzoic acid and 2,3,4-trihydroxyacetophenone - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 9. Antisickling activity of amino acid benzyl esters - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 10. Antisickling activity of amino acid benzyl esters - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 11. Antiinflammatory agents. 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogs: Abstract, Citation (BibTeX) & Reference | Bohrium [\[bohrium.com\]](https://bohrium.com)

- To cite this document: BenchChem. [An In-depth Technical Guide to Benzyloxyacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1267153#benzyloxyacetic-acid-cas-number-and-structure\]](https://www.benchchem.com/product/b1267153#benzyloxyacetic-acid-cas-number-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com